![molecular formula C24H23N3O3 B2593858 N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide CAS No. 894546-82-8](/img/structure/B2593858.png)

N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

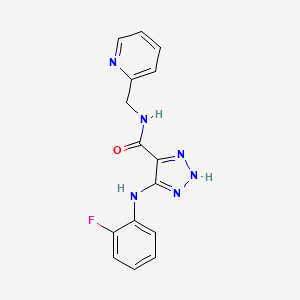

N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.

BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Drug Design and Pharmacology

HMS1640O10: has potential applications in drug design and pharmacology due to its structural complexity and chemical properties. The compound’s ability to form stable interactions with biological targets can be exploited in the development of new medications. For instance, its docking and interaction with proteins like Ampicillin-CTX-M-15 suggest its potential role in combating bacterial resistance .

Organic Light-Emitting Diodes (OLEDs)

Derivatives of HMS1640O10 could be used as emissive materials in OLEDs. The compound’s structure allows for the possibility of high stability, lifetime, and luminescence quantum yield, which are crucial for the performance efficiency of OLEDs . This could lead to advancements in display technologies and eco-friendly solid-state lighting.

Supramolecular Chemistry

The compound’s ability to form various intermolecular interactions, including hydrogen bonding and π-ring interactions, makes it a candidate for studying supramolecular assemblies. Such studies can provide insights into the stabilization mechanisms of molecular aggregates, which have implications in material science and nanotechnology .

Quantum Chemistry

HMS1640O10: can be analyzed using quantum chemistry methods to investigate its electronic properties. The compound’s highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions are of particular interest for understanding its reactivity and interactions with other molecules .

Analytical Chemistry

The compound’s unique structure could be utilized in the development of analytical reagents. Its ability to react with various functional groups makes it a versatile tool for detecting and quantifying substances in complex mixtures .

Synthesis of Bioactive Compounds

HMS1640O10: can serve as a building block for synthesizing a range of heterocyclic and bioactive compounds. Its reactivity with different chemical groups can lead to the creation of new molecules with potential therapeutic effects .

Material Science

The compound’s molecular interactions and stability under different conditions make it a subject of interest in material science. It could contribute to the development of new materials with specific mechanical, optical, or thermal properties .

Chemotherapy Research

Given its structural similarity to compounds with known anticancer activities, HMS1640O10 could be explored for its efficacy in chemotherapy. Research in this area could lead to the discovery of new anticancer agents .

Mécanisme D'action

Target of Action

It is known that 1,8-naphthyridine derivatives have a wide spectrum of biological effects, including anti-inflammatory, antimalarial, antifungal, and antibacterial properties . They have also shown good HIV-1 integrase inhibitor profiles and cytotoxicity .

Mode of Action

They bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, changing the DNA conformation, and inhibiting DNA duplication or transcription, leading to the suppression of cancer cell growth .

Biochemical Pathways

Given the broad biological activities of 1,8-naphthyridine derivatives, it can be inferred that multiple pathways could be impacted, particularly those related to inflammation, malaria, fungal infections, bacterial infections, and hiv-1 integrase inhibition .

Result of Action

Based on the known activities of 1,8-naphthyridine derivatives, it can be inferred that the compound may have potential effects on cellular processes such as dna replication and transcription, potentially leading to the suppression of cell growth .

Propriétés

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-4-30-17-10-11-21-19(13-17)23(29)18-8-6-12-25-24(18)27(21)14-22(28)26-20-9-5-7-15(2)16(20)3/h5-13H,4,14H2,1-3H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYVKYMBWXJBDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C3=C(C2=O)C=CC=N3)CC(=O)NC4=CC=CC(=C4C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2593775.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2593776.png)

![6,8-Dibromoimidazo[1,5-a]pyridine](/img/structure/B2593780.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2593781.png)

![2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B2593786.png)

![2-Methyl-1-(2,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593794.png)

![2-[[1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2593795.png)